An In-Depth Technical Guide to 3,3-Dimethyl-6-nitroindoline: Current Knowledge and Data
An In-Depth Technical Guide to 3,3-Dimethyl-6-nitroindoline: Current Knowledge and Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the currently available chemical and physical properties of 3,3-Dimethyl-6-nitroindoline (CAS No. 179898-72-7). While this document aims to be a thorough resource, it is important to note that publicly accessible, experimentally verified data for this specific compound is limited. Much of the available information is computational or inferred from related compounds.
Core Chemical Properties
3,3-Dimethyl-6-nitroindoline is a substituted indoline derivative. The core structure consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, which is substituted with two methyl groups at the 3-position and a nitro group at the 6-position.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 179898-72-7 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.22 g/mol | [1] |
| Canonical SMILES | CC1(CNC2=C1C=CC(=C2)--INVALID-LINK--[O-])C | [1] |
| InChI | InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 | [1] |
Physicochemical Data
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 2.6 | [1] |
| Topological Polar Surface Area | 57.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Complexity | 247 | [1] |
| Monoisotopic Mass | 192.089877630 g/mol | [1] |
Synthesis and Reactivity
Synthesis Pathway
A definitive, detailed experimental protocol for the synthesis of 3,3-Dimethyl-6-nitroindoline is not available in the public domain. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. This would likely involve a two-step process:
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Synthesis of the 3,3-dimethylindoline precursor: This can be achieved through a Fischer indole synthesis. The general reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. For 3,3-dimethylindoline, the reaction would likely involve phenylhydrazine and isobutyraldehyde, followed by a reduction step.
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Nitration of 3,3-dimethylindoline: The subsequent step would be the regioselective nitration of the 3,3-dimethylindoline intermediate. This is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The nitro group is expected to direct to the 6-position on the indoline ring.
Caption: Conceptual synthesis pathway for 3,3-Dimethyl-6-nitroindoline.
Reactivity
The reactivity of 3,3-Dimethyl-6-nitroindoline is dictated by its functional groups. The indoline nitrogen is a potential nucleophile and can undergo reactions such as alkylation or acylation. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to the nitro group. The nitro group itself can be reduced to an amino group, which can then be further functionalized, opening up a wide range of synthetic possibilities for creating novel derivatives.
Spectroscopic Data
Publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3,3-Dimethyl-6-nitroindoline is scarce. While commercial suppliers may possess this data, it is not published in scientific literature or databases. Researchers are advised to acquire and validate this data upon synthesis or purchase of the compound.
Biological Activity
There are no specific studies on the biological activity or signaling pathway involvement of 3,3-Dimethyl-6-nitroindoline reported in the available literature. However, the broader class of nitroindole derivatives has been investigated for various potential therapeutic applications. The nitroindole scaffold is a known pharmacophore and has been associated with activities such as:
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Antimicrobial activity: The nitro group can be bioreduced to reactive nitrogen species that can induce cellular damage in microorganisms.
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Anticancer activity: Some nitroaromatic compounds have been shown to exhibit cytotoxic effects against cancer cell lines.
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Anti-inflammatory effects: Indole derivatives are known to interact with various targets involved in inflammatory pathways.
Any biological activity of 3,3-Dimethyl-6-nitroindoline would need to be determined through dedicated in vitro and in vivo studies.
Safety and Handling
Specific safety and handling data for 3,3-Dimethyl-6-nitroindoline is not available. However, based on the safety data for the structurally related 1-Boc-3,3-dimethyl-6-nitroindoline, the following precautions are recommended:
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Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling.
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Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.
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Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
3,3-Dimethyl-6-nitroindoline is a chemical compound with potential for further research and development in various scientific fields, particularly in medicinal chemistry and materials science. However, the current body of publicly available, experimentally verified data is limited. This technical guide summarizes the existing information and highlights the areas where further experimental investigation is required to fully characterize this molecule. Researchers and drug development professionals are encouraged to perform their own analyses to confirm the properties and potential applications of this compound.
